2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the condensation of appropriate pyrazole derivatives with suitable reagents. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 3-amino-1H-pyrazole in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the Leishmania parasite . The compound’s antimalarial activity is linked to its inhibition of the Plasmodium parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol include other pyrazole derivatives such as:
3,5-dimethyl-1H-pyrazole: Known for its use in the synthesis of various heterocyclic compounds.
1,3-diphenyl-5-amino-pyrazole: Used in the synthesis of indolin-2-one derivatives with potential medicinal applications.
The uniqueness of this compound lies in its specific structural features and its potent pharmacological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H17N5O |
---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-[3-[(2,4-dimethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H17N5O/c1-9-7-13-15(2)10(9)8-12-11-3-4-16(14-11)5-6-17/h3-4,7,17H,5-6,8H2,1-2H3,(H,12,14) |
InChI Key |
XWJSSYVBLFADMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.